Hexapneumine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Guaiacol - Guaifenesin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

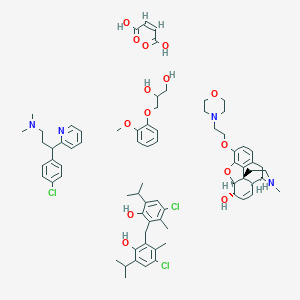

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(Z)-but-2-enedioic acid;4-chloro-2-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-3-methyl-6-propan-2-ylphenol;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;3-(2-methoxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4.C21H26Cl2O2.C16H19ClN2.C10H14O4.C4H4O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;5-3(6)1-2-4(7)8/h2-5,16-18,22,26H,6-14H2,1H3;8-11,24-25H,7H2,1-6H3;3-9,11,15H,10,12H2,1-2H3;2-5,8,11-12H,6-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;;;2-1-/t16-,17+,18-,22-,23-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSLQUYLCYNAGT-SUKLBHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.COC1=CC=CC=C1OCC(CO)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.COC1=CC=CC=C1OCC(CO)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H93Cl3N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118573-57-2 | |

| Record name | Biclotymol mixture with chlorpheniramine maleate, glyceryl guaiacolate and pholcodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118573572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Hexapneumine on the Cough Reflex

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: Hexapneumine is a compound medication formulated for the symptomatic treatment of non-productive (dry) cough. Its efficacy stems from a multi-target mechanism of action derived from its three core active ingredients: Pholcodine, Chlorphenamine Maleate, and Biclotymol.[1][2] Pholcodine exerts a centrally-mediated antitussive effect by suppressing the cough center in the medulla oblongata.[3][4] Chlorphenamine, a first-generation antihistamine, alleviates cough associated with allergic responses and reduces post-nasal drip through its H1-receptor antagonism and anticholinergic properties.[5][6] Biclotymol provides localized anti-inflammatory, analgesic, and antiseptic action in the oropharynx, addressing the peripheral irritation that often triggers the cough reflex.[7][8] This guide delineates the individual pharmacological actions of each component and provides an integrated view of their synergistic effect on the cough reflex pathway. Quantitative data from comparative clinical trials are presented, alongside relevant experimental methodologies and visual diagrams of the key signaling and action pathways.

The Physiology of the Cough Reflex

The cough reflex is a critical protective mechanism for clearing the airways of foreign particles, irritants, and excess secretions.[9][10] The reflex arc can be initiated by both mechanical and chemical stimuli and involves a complex interplay of sensory afferent nerves, a central processing center in the brainstem, and efferent pathways to effector muscles.[10][11]

The process consists of three main phases:

-

Inspiratory Phase: A deep inhalation increases lung volume, preparing the expiratory muscles for forceful contraction.[12]

-

Compressive Phase: The glottis closes, and expiratory muscles (including abdominal muscles) contract, leading to a rapid and significant increase in intrathoracic pressure.[10][11]

-

Expulsive Phase: The glottis suddenly opens, resulting in a high-velocity expulsion of air that shears mucus and foreign material from the airway walls.[10]

The afferent signals that trigger this reflex originate from rapidly adapting irritant receptors (RARs) and C-fibers located throughout the respiratory tract, from the larynx to the terminal bronchioles.[11][13] These signals travel primarily via the vagus nerve to the cough center located in the medulla oblongata of the brainstem.[12][13] The efferent response is then coordinated and transmitted through motor nerves to the diaphragm, abdominal and intercostal muscles, and the larynx to execute the cough.[11]

Pharmacology of this compound's Active Components

This compound's comprehensive action on the cough reflex is achieved through the distinct pharmacological profiles of its three active ingredients.

Pholcodine: The Central Antitussive

Pholcodine is an opioid derivative that acts as a selective cough suppressant.[3][14] Its primary mechanism involves the direct depression of the cough center in the medulla oblongata.[4][15][16]

-

Mechanism of Action: After oral administration, pholcodine is readily absorbed and crosses the blood-brain barrier.[3][4] In the CNS, it binds to and acts as an agonist at mu-opioid receptors within the medullary cough center.[15] This action hyperpolarizes the neurons, increasing their activation threshold and thereby reducing the frequency and intensity of the cough reflex in response to afferent signals.[15]

-

Pharmacological Profile: Unlike other opioids such as codeine or morphine, pholcodine has minimal analgesic or euphoric effects and a significantly lower risk of physical dependence, making it suitable for treating non-productive cough.[3][4][14] Therapeutic doses do not typically cause respiratory depression.[4]

Chlorphenamine Maleate: The Antihistamine

Chlorphenamine (also known as chlorpheniramine) is a first-generation alkylamine antihistamine that addresses cough primarily by mitigating allergic and inflammatory triggers in the upper airways.[5][17]

-

Mechanism of Action: Chlorphenamine is a potent inverse agonist of the histamine (B1213489) H1 receptor.[5][6] It competitively and reversibly blocks these receptors on tissues in the respiratory tract, blood vessels, and gastrointestinal tract.[6] This blockade prevents histamine from mediating pro-inflammatory effects, such as increased vascular permeability and mucus secretion, which are common triggers for cough in allergic rhinitis (hay fever) and the common cold.[18]

-

Anticholinergic and Sedative Effects: As a first-generation antihistamine, chlorphenamine also possesses notable anticholinergic (muscarinic receptor antagonist) and sedative properties.[5][19] The anticholinergic action contributes to a drying effect on the nasal mucosa, reducing post-nasal drip, a frequent cause of throat irritation and cough. The sedative effect can be beneficial, particularly for nocturnal cough, by reducing the patient's awareness of the urge to cough.[20]

Biclotymol: The Local Anti-inflammatory and Antiseptic

Biclotymol is a phenolic compound with local antiseptic, anti-inflammatory, and analgesic properties.[7][21] Its role in this compound is to treat the source of irritation in the oropharynx.

-

Mechanism of Action: Biclotymol acts locally on the oropharyngeal mucosa. Its antiseptic activity is effective against various gram-positive cocci that can cause throat infections.[21] The molecule's structure allows it to disrupt the permeability of bacterial cell membranes.[22] Furthermore, preclinical studies have demonstrated that Biclotymol possesses significant anti-inflammatory and analgesic effects, which help to soothe the inflamed tissues of the throat and reduce pain, thereby decreasing the peripheral stimuli that can trigger the cough reflex.[7][8]

Integrated Mechanism of Action of this compound

The therapeutic efficacy of this compound arises from the synergistic action of its components, which target the cough reflex at central, peripheral, and symptomatic levels. Pholcodine directly raises the threshold of the central cough center, Chlorphenamine reduces histamine-mediated irritation and post-nasal drip, and Biclotymol alleviates local inflammation and infection in the throat.

Clinical Efficacy and Experimental Data

Clinical research comparing this compound to other antitussive agents supports its efficacy in suppressing cough. A key study provides quantitative, albeit subjective, evidence of its superiority over a comparator drug in a clinical setting.

Data Presentation

The following table summarizes the results of a comparative clinical trial between this compound and clistine.

| Parameter | This compound | Clistine | p-value | Reference(s) |

| Study Design | Double-blind, randomized, parallel | Double-blind, randomized, parallel | N/A | [23][24] |

| Participants (Completed) | 46 patients with cough | 49 patients with cough | N/A | [24] |

| Primary Outcome | Subjective improvement in cough severity | Subjective improvement in cough severity | < 0.02 | [24] |

| Key Finding | Significantly more effective in suppressing naturally occurring cough. | Less effective than this compound. | < 0.02 | [24] |

| Induced Cough Efficacy | Equally effective as clistine in experimentally induced cough in 8 healthy volunteers. | Equally effective as this compound. | N/A | [23] |

| Reported Side Effects | Drowsiness, dryness of mouth (less common than clistine group). | Drowsiness, dryness of mouth (more common than this compound group). | N/A | [23] |

Experimental Protocols

Detailed methodologies for the cited clinical trial are summarized below based on the available abstract.

-

Study Title: A comparative randomized double-blind clinical trial of this compound and clistine as antitussive agents.[23][24]

-

Objective: To compare the efficacy and safety of this compound with clistine, a functionally related antitussive expectorant, in patients with cough.

-

Study Design: A double-blind, randomized, parallel design clinical trial. An additional crossover design study was conducted in healthy volunteers.

-

Participant Population:

-

Interventions:

-

Test Group: Administration of this compound.

-

Control Group: Administration of clistine.

-

(Dosage and duration of treatment are not specified in the abstract).

-

-

Outcome Measures:

-

Primary Outcome (Main Trial): Subjective improvement in the severity of cough, as reported by the patients.

-

Secondary Outcome (Induced Cough Study): Efficacy in suppressing experimentally induced cough.

-

Safety Outcome: Incidence and nature of side effects.

-

-

Statistical Analysis: The significance of the difference in efficacy between the two groups was assessed, with a p-value of less than 0.02 considered statistically significant for the primary outcome.[24]

Conclusion

The mechanism of action of this compound on the cough reflex is a well-integrated, multi-pronged approach. It combines the central nervous system suppression of the cough center by Pholcodine , the reduction of allergic and secretomotor triggers by the antihistamine Chlorphenamine , and the localized treatment of oropharyngeal inflammation and irritation by Biclotymol . This combination allows this compound to effectively manage non-productive cough arising from various etiologies. Clinical data, though limited, supports its efficacy and highlights a favorable side-effect profile compared to older agents. Further research utilizing objective measures of cough frequency and intensity could provide a more comprehensive quantitative assessment of its therapeutic benefits.

References

- 1. medicarcp.com [medicarcp.com]

- 2. Pharmacie Du Canton - Médicament this compound Adultes, Sirop - BICLOTYMOL - LA TREMBLADE [pharmacieducanton.pharmavie.fr]

- 3. Pholcodine - Wikipedia [en.wikipedia.org]

- 4. tga.gov.au [tga.gov.au]

- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 6. mims.com [mims.com]

- 7. europeanreview.org [europeanreview.org]

- 8. Role of biclotymol-based products in the treatment of infectious sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Cough, a vital reflex. Mechanisms, determinants and measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. youtube.com [youtube.com]

- 13. Cough reflex - Wikipedia [en.wikipedia.org]

- 14. What is Pholcodine used for? [synapse.patsnap.com]

- 15. What is the mechanism of Pholcodine? [synapse.patsnap.com]

- 16. Pholcodine | C23H30N2O4 | CID 5311356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]

- 19. This compound - Drug - RxReasoner [rxreasoner.com]

- 20. This compound generic. Price of this compound. Uses, Dosage, Side effects [ndrugs.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Biclotymol — Wikipédia [fr.wikipedia.org]

- 23. A comparative randomized double-blind clinical trial of this compound and clistine as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A comparative randomized double-blind clinical trial of this compound and clistine as antitussive agents. | Sigma-Aldrich [sigmaaldrich.com]

Synergistic Antitussive Effects of Pholcodine and Chlorphenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synergistic antitussive effects of the combination of pholcodine and chlorphenamine. Pholcodine, a centrally acting opioid cough suppressant, and chlorphenamine, a first-generation H1 receptor antagonist, are frequently co-formulated for the management of cough. This document collates available preclinical and clinical findings to elucidate the mechanisms of action, present quantitative data on their individual and combined efficacy, and detail relevant experimental protocols. Particular attention is given to the synergistic interaction between these two compounds, which is believed to enhance the overall antitussive effect beyond the additive effects of each agent alone. This guide also addresses the significant safety concerns associated with pholcodine that have led to its withdrawal in several countries.

Introduction

Cough is a protective reflex that can become excessive and non-productive, necessitating pharmacological intervention. Pholcodine has long been utilized as a centrally acting antitussive, exerting its effect on the cough center in the medulla oblongata.[1][2] Chlorphenamine, an antihistamine, is primarily used to alleviate allergy symptoms but has also been observed to possess antitussive properties, particularly in coughs with an allergic component or those associated with post-nasal drip.[3] The combination of these two agents is intended to provide a multi-pronged approach to cough suppression, targeting both central and peripheral pathways. While the synergistic action of this combination has been clinically observed, detailed quantitative data and mechanistic studies are not extensively available in publicly accessible literature. This guide aims to synthesize the existing knowledge and provide a framework for understanding and further investigating this synergistic relationship.

Mechanisms of Action

Pholcodine: Central Cough Suppression

Pholcodine is an opioid agonist that selectively acts on the µ-opioid receptors in the cough center located in the medulla oblongata of the brainstem.[2] By binding to these receptors, it is believed to increase the threshold for the cough reflex, thereby reducing the frequency of coughing. Unlike other opioids, pholcodine has minimal analgesic and sedative effects at therapeutic doses.

Chlorphenamine: Antihistaminergic and Potential Central Effects

Chlorphenamine is a first-generation H1 receptor antagonist.[3] Its primary mechanism in alleviating cough, particularly in the context of allergies, is by blocking the action of histamine (B1213489) on H1 receptors in the respiratory tract. This reduces inflammation, decreases mucus secretion, and alleviates the stimuli that can trigger a cough. As a first-generation antihistamine, chlorpheniramine (B86927) can cross the blood-brain barrier and may exert a mild sedative and anticholinergic effect, which could also contribute to its antitussive action.

Synergistic Interaction

The precise molecular mechanism of the synergistic antitussive effect of pholcodine and chlorphenamine has not been fully elucidated. However, it is hypothesized that their different sites of action—pholcodine centrally and chlorphenamine primarily peripherally (with some central effects)—lead to a more comprehensive suppression of the cough reflex. The antihistaminic action of chlorphenamine can reduce the afferent signals from the respiratory tract to the cough center, while pholcodine directly dampens the response of the cough center to these signals.

Quantitative Data on Antitussive Efficacy

Direct, publicly available quantitative data from head-to-head studies demonstrating the synergistic effect of pholcodine and chlorphenamine are limited. A notable clinical trial by Edwards et al. (1977) investigated the effect of pholcodine with and without an antihistamine (phenyltoloxamine, which is pharmacologically similar to chlorphenamine) on cough in patients with chronic bronchitis. The study concluded that the combination of pholcodine and the antihistamine was the only preparation to significantly reduce cough frequency, and this effect was primarily attributed to the antihistamine. Pholcodine alone was found to be ineffective in reducing productive cough in this patient population.

To illustrate the concept of synergy and provide a framework for potential experimental outcomes, the following sections present both available preclinical data for the individual components and a hypothetical representation of their combined synergistic effect.

Preclinical Efficacy of Pholcodine (Representative Data)

The following table is a representative summary of the dose-dependent antitussive effect of pholcodine in a preclinical model, based on typical findings in the literature.

| Dose of Pholcodine (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition of Cough |

| Vehicle Control | 35 ± 3 | 0% |

| 5 | 25 ± 2 | 28.6% |

| 10 | 18 ± 2 | 48.6% |

| 20 | 10 ± 1 | 71.4% |

Note: This data is representative and compiled for illustrative purposes based on typical outcomes in preclinical cough models.

Preclinical Efficacy of Chlorphenamine

The following data is adapted from a study by Bolser et al. (1995), which investigated the effect of chlorpheniramine on antigen-induced cough in guinea pigs.

| Dose of Chlorphenamine (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition of Cough |

| Vehicle Control | 12.5 ± 1.5 | 0% |

| 0.1 | 9.8 ± 1.2 | 21.6% |

| 0.3 | 7.5 ± 1.0 | 40.0% |

| 1.0 | 4.2 ± 0.8 | 66.4% |

| 3.0 | 2.1 ± 0.5 | 83.2% |

Hypothetical Synergistic Efficacy of Pholcodine and Chlorphenamine Combination

The following table presents a hypothetical scenario illustrating the synergistic antitussive effect of the combination of pholcodine and chlorphenamine. In a true synergistic interaction, the observed effect of the combination is greater than the sum of the effects of the individual drugs.

| Treatment | Expected % Inhibition (Additive) | Observed % Inhibition (Hypothetical Synergy) |

| Pholcodine (10 mg/kg) | 48.6% | 48.6% |

| Chlorphenamine (1.0 mg/kg) | 66.4% | 66.4% |

| Combination (Pholcodine 10 mg/kg + Chlorphenamine 1.0 mg/kg) | 76.0% | >90% |

Note: This table is a hypothetical representation to illustrate the concept of synergy and is not based on actual experimental data.

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard preclinical model for evaluating the efficacy of antitussive agents.

Objective: To assess the dose-dependent antitussive effect of a test compound.

Animals: Male Dunkin-Hartley guinea pigs (300-350g).

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental conditions for at least 3 days prior to the study.

-

Drug Administration: Test compounds (pholcodine, chlorphenamine, or their combination) or vehicle are administered orally (p.o.) via gavage at a specified time before the cough challenge.

-

Cough Induction: Animals are placed in a whole-body plethysmograph chamber. A 0.3 M solution of citric acid is aerosolized into the chamber for a period of 5 minutes.

-

Data Collection: The number of coughs is recorded during the exposure period and for a 5-minute post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.

-

Data Analysis: The mean number of coughs for each treatment group is calculated and compared to the vehicle control group. The percentage inhibition of cough is determined.

Antigen-Induced Allergic Cough Model in Guinea Pigs

This model is useful for evaluating antitussives in the context of an allergic cough.

Objective: To assess the effect of a test compound on allergic cough.

Animals: Male Dunkin-Hartley guinea pigs (200-250g).

Procedure:

-

Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin.

-

Drug Administration: Test compounds or vehicle are administered at a specified time before the antigen challenge.

-

Antigen Challenge: Sensitized animals are exposed to an aerosol of ovalbumin to induce coughing.

-

Data Collection and Analysis: The number of coughs is recorded and analyzed as described in the citric acid-induced cough model.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Pholcodine's Antitussive Action

Caption: Pholcodine's central mechanism of cough suppression.

Signaling Pathway of Chlorphenamine's Antitussive Action

References

A Technical Guide to the Antibacterial and Anti-inflammatory Properties of Biclotymol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biclotymol is a phenolic antiseptic agent with a long-standing clinical history in the topical treatment of upper respiratory tract and oropharyngeal infections.[1][2][3] Its therapeutic efficacy is attributed to a dual mechanism of action, encompassing both antibacterial and anti-inflammatory properties.[4][5] This technical guide provides an in-depth review of the existing scientific literature on Biclotymol, focusing on its core antibacterial and anti-inflammatory activities. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols for in vitro and in vivo evaluations are presented. Furthermore, this guide proposes hypothetical signaling pathways and experimental workflows to elucidate the yet-to-be-fully-characterized molecular mechanisms underlying its anti-inflammatory effects, providing a roadmap for future research and development.

Antibacterial Properties of Biclotymol

Biclotymol exhibits a broad spectrum of antibacterial activity, with a pronounced effect against Gram-positive cocci, which are common causative agents of respiratory tract infections.[1][2] Its mechanism of action is characteristic of phenolic compounds, primarily involving the disruption of the bacterial cell membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.[6][7] At lower concentrations, Biclotymol acts as a bacteriostatic agent by inhibiting bacterial growth, while at higher concentrations, it demonstrates bactericidal activity.[6][8]

Quantitative Antibacterial Efficacy

The antibacterial potency of Biclotymol has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various respiratory pathogens. The available data is summarized in the table below.

| Bacterial Species | Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Streptococcus pneumoniae | Gram-positive coccus | 0.15 mg/mL (150 µM) | [1][8] |

| Haemophilus influenzae | Gram-negative coccobacillus | 0.15 mg/mL (150 µM) | [1][8] |

| Staphylococcus aureus | Gram-positive coccus | 5.0 mg/mL | [8] |

| Streptococcus pyogenes | Gram-positive coccus | 0.62 mg/mL | [8] |

| Moraxella catarrhalis | Gram-negative coccus | 1.25 mg/mL | [8] |

Note: While Biclotymol is known to have bactericidal properties, specific Minimum Bactericidal Concentration (MBC) values are not extensively detailed in the current literature.[2] An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.[8]

Experimental Protocols for Antibacterial Activity Assessment

This method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

-

Preparation of Biclotymol Stock Solution: Dissolve Biclotymol in a suitable solvent (e.g., ethanol) to create a concentrated stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.[2][4]

-

Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[2]

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Biclotymol stock solution in a suitable broth medium (e.g., Mueller-Hinton broth).[7]

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth and inoculum without Biclotymol) and a sterility control (broth only).[2]

-

Incubation: Incubate the plate at 37°C for 18-24 hours. For fastidious organisms, a CO₂-enriched atmosphere may be required.[2]

-

Interpretation: The MIC is the lowest concentration of Biclotymol that results in the complete inhibition of visible bacterial growth.[2]

The MBC is determined following the MIC test.[2]

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).[2]

-

Plating: Spot-inoculate the aliquot onto an appropriate agar plate.[2]

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.[2]

-

Interpretation: The MBC is the lowest concentration of Biclotymol that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]

Visualizations for Antibacterial Workflow and Mechanism

References

- 1. Role of biclotymol-based products in the treatment of infectious sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. europeanreview.org [europeanreview.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Pharmacokinetics of Hexapneumine's Active Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacokinetic profiles of the core active ingredients found in Hexapneumine formulations: Pholcodine, Chlorphenamine Maleate, and Biclotymol. The information presented herein is intended for a scientific audience and focuses on the absorption, distribution, metabolism, and excretion (ADME) of each compound, alongside relevant experimental methodologies and known signaling pathways.

Pholcodine

Pholcodine is a centrally acting opioid cough suppressant. Its primary mechanism involves the depression of the cough reflex through direct action on the cough center in the medulla oblongata, mediated by agonism at μ-opioid receptors.[1][2]

Pharmacokinetic Profile

Quantitative pharmacokinetic data for pholcodine in healthy adult volunteers are summarized in the table below. The data indicate rapid oral absorption and a long elimination half-life.[3]

| Parameter | Value | Conditions | Reference |

| Absorption | |||

| Tmax (Time to Peak Plasma Conc.) | 1.6 ± 1.2 h | Single oral doses (20 mg & 60 mg) | [3] |

| Cmax (Peak Plasma Concentration) | 26.3 ng/mL | Single oral dose (60 mg) | [4] |

| Bioavailability | ~88% (estimated) | Oral administration | [4] |

| Distribution | |||

| Volume of Distribution (Vd) | 265 L to 3207 L | Dependent on pharmacokinetic model | [4] |

| Plasma Protein Binding | 23.5% | [3] | |

| Metabolism | |||

| Primary Site | Liver | via oxidation and conjugation | [5][6] |

| Metabolites | Morphine (minor, ~1% of dose) | Preclinical evidence | [4] |

| Excretion | |||

| Elimination Half-Life (t½) | 50.1 ± 4.1 h | Plasma, after single oral doses | [3] |

| Renal Clearance | 137 ± 34 mL/min | [3] | |

| % Excreted Unchanged (Urine) | 26.2 ± 3.3% | [3] | |

| % Excreted Unchanged (Feces) | ~5% | [4] |

Experimental Protocols

Study Design: Pharmacokinetic parameters for pholcodine were determined in studies involving healthy human volunteers. A common design is a balanced cross-over study where subjects receive different single oral doses (e.g., 20 mg and 60 mg) with a washout period between treatments.[3][7] Chronic dosing studies have also been conducted, involving administration (e.g., 20 mg every 8 hours) for a period of 10 days to assess steady-state kinetics.[3]

Sample Collection and Analysis:

-

Biological Samples: Blood, saliva, and urine are collected at predetermined intervals over an extended period (e.g., up to 168 hours post-dose) to capture the full pharmacokinetic profile.[3]

-

Analytical Methods: Pholcodine concentrations in plasma, saliva, and urine are quantified using validated high-performance liquid chromatography (HPLC) assays.[3] Other methods such as radioimmunoassay, gas chromatography-mass spectrometry (GC-MS), and spectrofluorimetry have also been employed for detection and quantification.

Signaling Pathway and Workflow

The primary action of pholcodine is suppressing the cough reflex. This is achieved through its interaction with μ-opioid receptors in the central nervous system.

The experimental workflow for a typical pharmacokinetic study of pholcodine is outlined below.

References

- 1. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biclotymol — Wikipédia [fr.wikipedia.org]

- 5. europeanreview.org [europeanreview.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of biclotymol-based products in the treatment of infectious sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antimicrobial Profile of Biclotymol Against Oropharyngeal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biclotymol (B1666978), a biphenolic antiseptic, has been utilized in the local treatment of oropharyngeal inflammatory conditions. Its therapeutic efficacy is attributed to its broad-spectrum antimicrobial, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the in-vitro studies on biclotymol, with a specific focus on its activity against key oropharyngeal pathogens. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering a consolidated source of quantitative data, detailed experimental methodologies, and visual representations of key processes.

Biclotymol is a thymol (B1683141) derivative with the chemical name 2,2'-methylenebis(4-chloro-3-methyl-6-isopropylphenol). It is a white to off-white powder, practically insoluble in water but freely soluble in ethanol, chloroform, and ether[1]. This lipophilic nature is a critical consideration in the design of in-vitro assays.

Antimicrobial Spectrum of Biclotymol

In-vitro studies have demonstrated that biclotymol exhibits both bacteriostatic and bactericidal activity against a range of pathogens implicated in oropharyngeal infections. Its primary action is reported to be the disruption of the bacterial cell wall[1].

Quantitative Susceptibility Data

The antimicrobial activity of biclotymol has been quantified using standard in-vitro susceptibility testing methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The available data for key oropharyngeal pathogens are summarized below.

| Bacterial Species | Pathogen Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

| Streptococcus pneumoniae | Gram-positive coccus | 0.15 mg/mL (150 µM)[1][2][3] | Data not available |

| Haemophilus influenzae | Gram-negative coccobacillus | 0.15 mg/mL (150 µM)[1][2][3] | Data not available |

| Staphylococcus aureus | Gram-positive coccus | 1 µg/mL (bacteriostatic)[1], 20 mg/mL[3] | Data not available |

| Streptococcus pyogenes | Gram-positive coccus | Intermediate Sensitivity[3] | Data not available |

| Moraxella catarrhalis | Gram-negative diplococcus | Intermediate Sensitivity[3] | Data not available |

| Candida albicans | Fungus (Yeast) | Antifungal effect reported, no quantitative data available[2] | Data not available |

Note on Staphylococcus aureus Susceptibility: A notable discrepancy exists in the reported MIC values for S. aureus. One study indicates bacteriostatic activity at a low concentration of 1 µg/mL, while another reports a much higher MIC of 20 mg/mL[1][3]. This variation may be attributable to differences in experimental protocols, including inoculum size, growth medium, and the specific endpoint determination (bacteriostatic vs. bactericidal). Further research is warranted to clarify the precise susceptibility of S. aureus to biclotymol.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections outline the standard protocols for determining the antimicrobial activity of biclotymol.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard technique for determining the MIC and MBC of an antimicrobial agent.

Materials:

-

Biclotymol powder

-

Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO) due to its poor aqueous solubility

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth (e.g., Todd-Hewitt broth for streptococci)

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Appropriate agar (B569324) plates for subculturing

Protocol:

-

Preparation of Biclotymol Stock Solution: Dissolve biclotymol powder in a suitable solvent like DMSO to create a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select several colonies of the test organism. Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this standardized suspension in the appropriate broth to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells[3].

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the biclotymol stock solution to the first well of each test row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the series[3].

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL[3].

-

Controls:

-

Growth Control: A well containing broth and the bacterial inoculum without biclotymol.

-

Sterility Control: A well containing only broth.

-

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours. For fastidious organisms like H. influenzae and S. pneumoniae, incubation should be performed in a CO₂-enriched atmosphere[3].

-

MIC Determination: The MIC is the lowest concentration of biclotymol that completely inhibits visible growth of the organism, as observed by the naked eye[3].

-

MBC Determination:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto an appropriate agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of biclotymol that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive)[3].

-

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol:

-

Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase, standardized to a specific cell density (e.g., ~5 x 10⁵ CFU/mL) in a suitable broth.

-

Exposure: Add biclotymol at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial suspension. Include a growth control flask without the antimicrobial agent.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Quantification: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar.

-

Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFU/mL) for each time point and concentration.

-

Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal.

Activity Against Biofilms and Fungi

Information regarding the in-vitro activity of biclotymol against oral biofilms and the common oropharyngeal fungus Candida albicans is limited in the currently available scientific literature. One study mentions that the antifungal effect of biclotymol against Candida albicans was tested, but does not provide quantitative data[2]. The development of oral biofilms is a significant factor in the pathogenesis of many oropharyngeal infections, and the efficacy of antimicrobial agents against these structured communities is a critical area of investigation. Future research should focus on determining the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of biclotymol against relevant oral pathogens.

Mechanism of Action

Biclotymol, as a phenolic compound, is believed to exert its antimicrobial effect primarily through the disruption of the bacterial cell membrane. This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Phenolic compounds can also cause protein denaturation and inactivate critical enzymes within the bacterial cell.

Conclusion and Future Directions

The available in-vitro data indicates that biclotymol possesses significant antimicrobial activity against key oropharyngeal pathogens, particularly Streptococcus pneumoniae and Haemophilus influenzae. However, there are notable gaps in the current understanding of its full antimicrobial spectrum. To provide a more complete profile of biclotymol's efficacy, future research should prioritize:

-

Standardized MIC and MBC testing for Staphylococcus aureus, Streptococcus pyogenes, and Moraxella catarrhalis to resolve existing ambiguities and provide definitive quantitative data.

-

Quantitative assessment of antifungal activity against Candida albicans to determine its potential role in managing mixed oropharyngeal infections.

-

Investigation of anti-biofilm activity to evaluate the effectiveness of biclotymol against these resilient microbial communities, which are highly relevant in the context of oropharyngeal infections.

A more comprehensive in-vitro characterization will be invaluable for guiding the clinical application of biclotymol and for informing the development of new therapeutic strategies for oropharyngeal infections.

References

Central Nervous System Effects of Pholcodine in Combination Therapies: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the central nervous system (CNS) effects of pholcodine, a centrally acting opioid antitussive. While effective for suppressing non-productive cough, its CNS profile is complex, particularly when used in combination therapies. This document details pholcodine's primary mechanism of action, its sedative properties, and the potentiation of CNS depression when co-administered with other depressants. A critical focus is placed on the significant and severe interaction with neuromuscular blocking agents (NMBAs), which has led to its withdrawal in numerous countries. This guide synthesizes quantitative data from clinical studies, outlines key experimental protocols, and provides visual diagrams of signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Introduction

Pholcodine is an opioid derivative that has been widely used as a cough suppressant for decades.[1][2] It acts primarily on the central nervous system to depress the cough reflex.[3] Unlike more potent opioids, pholcodine has minimal to no analgesic properties and a lower potential for dependence, which contributed to its widespread use in over-the-counter and prescription cold and flu remedies.[1][3] However, its CNS effects, including mild sedation and the potential for more significant depression when combined with other substances, warrant careful consideration.[4]

Of paramount importance is the recently elucidated link between pholcodine exposure and an increased risk of perioperative anaphylaxis to neuromuscular blocking agents (NMBAs).[5][6] This interaction, mediated by an immunological mechanism with CNS-originating sensitization, has fundamentally altered the risk-benefit assessment of the drug. This guide will explore the CNS pharmacology of pholcodine, with a specific focus on the implications of its use in combination therapies.

Central Mechanism of Action

Pholcodine exerts its antitussive effect by acting as a μ-opioid receptor agonist directly on the cough center located in the medulla oblongata of the brainstem.[3][7] After oral administration, it is readily absorbed and crosses the blood-brain barrier to access these central receptors.[1] The binding of pholcodine to μ-opioid receptors inhibits the cough reflex, reducing the frequency and intensity of coughing episodes.[2][3] At therapeutic doses, this action is relatively selective for the cough center, with minimal impact on the respiratory center, which distinguishes it from opioids like morphine.[8]

CNS Effects of Pholcodine Monotherapy

When used alone, pholcodine's primary CNS effect is cough suppression. It also has a mild sedative effect.[1][9] Adverse CNS effects are generally rare at therapeutic doses but can include dizziness and gastrointestinal disturbances. At larger doses, or in susceptible individuals, effects such as drowsiness, excitation, ataxia, and respiratory depression have been reported.[8]

CNS Effects in Combination Therapies

The CNS effects of pholcodine can be significantly altered when administered with other substances.

Additive Effects with CNS Depressants

The co-administration of pholcodine with other CNS depressants leads to a potentiation of their effects. This includes substances such as:

-

Alcohol

-

Sedatives and hypnotics (e.g., benzodiazepines)

-

Certain antidepressants

This combination can significantly increase drowsiness, dizziness, and the risk of clinically relevant respiratory depression.[2][4]

Interaction with Neuromuscular Blocking Agents (NMBAs)

The most critical interaction involving pholcodine is not a direct pharmacodynamic synergy within the CNS but an immunological sensitization that has severe consequences during general anesthesia. Evidence shows that exposure to pholcodine, even up to 12 months prior, is a major risk factor for developing a sudden, life-threatening anaphylactic reaction to NMBAs like suxamethonium and rocuronium.[5][10]

The proposed mechanism involves pholcodine inducing the production of IgE antibodies against substituted ammonium (B1175870) ions.[11] These same allergenic structures are present in NMBAs. In a sensitized individual, subsequent exposure to an NMBA during anesthesia triggers a massive, IgE-mediated allergic reaction.[11][12] This has led to the withdrawal of pholcodine-containing medicines from markets in the UK, Europe, Australia, and other regions as a precautionary measure.[1][6][10]

References

- 1. Pholcodine - Wikipedia [en.wikipedia.org]

- 2. What is Pholcodine used for? [synapse.patsnap.com]

- 3. What is the mechanism of Pholcodine? [synapse.patsnap.com]

- 4. What are the side effects of Pholcodine? [synapse.patsnap.com]

- 5. Prior use of pholcodine-containing cough and cold remedies and risk of perioperative anaphylactic reactions to neuromuscular blocking agents (NMBAs) [who.int]

- 6. Check for pholcodine use before general anaesthesia | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 7. Pholcodine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 8. Pholcodine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. FDA Advisory No.2023-0989 || Safety Information: Pholcodine and Pholcodine-containing drug products and risk of anaphylactic reactions - Food and Drug Administration [fda.gov.ph]

- 10. [Updated] Pholcodine: Risk of Anaphylaxis to Neuromuscular Blocking Agents (NMBAs) [npra.gov.my]

- 11. Exploring the link between pholcodine exposure and neuromuscular blocking agent anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the link between pholcodine exposure and neuromuscular blocking agent anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorphenamine's H1-Receptor Antagonism in Respiratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenamine, a first-generation alkylamine antihistamine, has been a cornerstone in the symptomatic treatment of allergic respiratory conditions for decades. Its therapeutic efficacy is primarily attributed to its potent inverse agonist activity at the histamine (B1213489) H1-receptor. This technical guide provides an in-depth analysis of the core pharmacology of chlorphenamine, focusing on its mechanism of H1-receptor antagonism, pharmacokinetic and pharmacodynamic profiles, and its clinical application in respiratory ailments such as allergic rhinitis and the common cold. Detailed experimental protocols for preclinical and clinical evaluation are provided, alongside quantitative data summarized for comparative analysis. Visualizations of the H1-receptor signaling pathway and a representative experimental workflow are included to facilitate a comprehensive understanding of chlorphenamine's role in respiratory therapeutics.

Introduction

Histamine, a key mediator in allergic inflammatory responses, exerts its effects through four distinct G-protein coupled receptors (GPCRs), H1 through H4.[1][2] The histamine H1-receptor is ubiquitously expressed, notably on smooth muscle cells, vascular endothelium, and neurons in the central nervous system.[2] Its activation by histamine triggers a cascade of events leading to the characteristic symptoms of allergic reactions, including vasodilation, increased vascular permeability, pruritus, and bronchoconstriction.[1][3] Chlorphenamine functions as a potent H1-receptor antagonist, competitively inhibiting the actions of histamine and providing relief from these symptoms.[4] This document serves as a comprehensive resource on the molecular and clinical aspects of chlorphenamine's H1-receptor antagonism in the context of respiratory diseases.

Mechanism of Action: H1-Receptor Antagonism

Chlorphenamine is classified as a first-generation antihistamine, readily crossing the blood-brain barrier, which contributes to its sedative side effects.[5][6] It acts as an inverse agonist at the H1-receptor, meaning it not only blocks the binding of histamine but also reduces the receptor's basal activity.[3] The H1-receptor is coupled to the Gq/11 family of G-proteins.[7] Upon histamine binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with allergy.[7] Chlorphenamine, by binding to the H1-receptor, prevents this cascade from being initiated by histamine.

Signaling Pathway of Histamine H1-Receptor

Caption: H1-Receptor Signaling Pathway and Chlorphenamine's Point of Intervention.

Quantitative Data

Table 1: H1-Receptor Binding Affinity of Chlorphenamine

| Compound | Receptor | Assay Type | Ki (nM) | Reference |

| (+)-Chlorpheniramine | Histamine H1 | Radioligand Binding | 3.5 ± 2.2 | [8] |

Table 2: Pharmacokinetic Properties of Chlorphenamine in Humans (Oral Administration)

| Parameter | Value | Unit | Conditions | Reference |

| Tmax | 2.08 - 3.43 | hours | Single 4 mg or 8 mg dose | |

| Cmax | 7.30 ± 2.8 | ng/mL | Single 4 mg dose | |

| AUC0-t | 126.8 ± 37.0 | ng·h/mL | Single 4 mg dose | |

| AUC0-∞ | 158.9 ± 49.1 | ng·h/mL | Single 4 mg dose | |

| Half-life (t1/2) | 18.8 - 28 | hours | Single dose | [4] |

| Bioavailability | 25 - 44 | % | 8 mg tablet | [4] |

| Clearance (CL/F) | Not explicitly stated | - | - | - |

Note: Pharmacokinetic parameters can exhibit significant interindividual variability.[7]

Table 3: Clinical Efficacy of Chlorphenamine in Respiratory Conditions

| Condition | Study Design | Treatment | Outcome Measure | Result | Reference |

| Allergic Rhinitis | Randomized, Double-Blind, Placebo-Controlled | Intranasal Chlorpheniramine (B86927) Maleate (1.25 mg/nostril, twice daily) | Change in Daily Symptom Score (DSS) and Visual Analog Scale (VAS) | Significant decrease in DSS (Δ-3.0 ± 2.7) and VAS (Δ-3.8 ± 2.0) compared to placebo after 30 days. | |

| Common Cold | Randomized, Double-Blind, Placebo-Controlled | Chlorpheniramine Maleate (4 mg, four times daily for 1 week) | Symptom Relief | Significantly more effective than placebo in relieving cold symptoms. | |

| Common Cold | Phase IV, Open-Label, Multicentric | Combination of Paracetamol, Chlorpheniramine Maleate, and Phenylephrine | Reduction in Total Symptom Score (TSS) | Mean TSS reduced from 6.62 (Day 1) to 0.69 (Day 5). |

Experimental Protocols

Histamine H1-Receptor Binding Assay (Radioligand Competition)

This protocol is adapted from standard radioligand binding assay procedures.[1]

Objective: To determine the binding affinity (Ki) of chlorpheniramine for the histamine H1-receptor.

Materials:

-

HEK293T cells transiently expressing the human H1-receptor.

-

[3H]-mepyramine (radioligand).

-

Unlabeled chlorpheniramine.

-

Mianserin (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293T cells expressing the H1-receptor.

-

Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine protein concentration using a suitable assay (e.g., BCA protein assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add increasing concentrations of unlabeled chlorpheniramine.

-

Add a fixed concentration of [3H]-mepyramine to all wells.

-

For non-specific binding control wells, add a high concentration of mianserin.

-

Incubate the plate with gentle agitation (e.g., 60 minutes at 30°C).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the chlorpheniramine concentration to generate a competition curve.

-

Determine the IC50 (concentration of chlorpheniramine that inhibits 50% of specific [3H]-mepyramine binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model

This protocol is a standard method for inducing an allergic rhinitis phenotype in mice.[2]

Objective: To create an in vivo model of allergic rhinitis to evaluate the efficacy of chlorpheniramine.

Materials:

-

BALB/c mice.

-

Ovalbumin (OVA).

-

Aluminum hydroxide (B78521) (Alum) as an adjuvant.

-

Phosphate-buffered saline (PBS).

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

Nebulizer or intranasal administration device.

Procedure:

-

Sensitization Phase:

-

On days 0 and 7, sensitize mice with an i.p. injection of OVA emulsified in Alum. A typical dose is 20 µg of OVA in 2 mg of Alum in a total volume of 200 µL.

-

Control mice receive i.p. injections of PBS with Alum.

-

-

Challenge Phase:

-

Starting on day 14, challenge the sensitized mice intranasally with OVA solution (e.g., 1% OVA in PBS) daily for 7 consecutive days.

-

Control mice are challenged with PBS.

-

-

Treatment:

-

Administer chlorpheniramine (or vehicle control) to the treatment group of mice via a desired route (e.g., oral gavage, i.p. injection) at a specified time before each OVA challenge.

-

-

Evaluation of Allergic Symptoms:

-

Following the final OVA challenge, observe and count the number of sneezes and nasal rubbing movements over a defined period (e.g., 15 minutes).

-

-

Histological and Molecular Analysis (Optional):

-

Collect nasal lavage fluid to count eosinophils and other inflammatory cells.

-

Harvest nasal tissue for histological examination (e.g., H&E staining for inflammatory cell infiltration, PAS staining for goblet cell hyperplasia).

-

Measure serum levels of OVA-specific IgE and histamine.

-

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for evaluating chlorphenamine in a mouse model of allergic rhinitis.

Rhinomanometry for Nasal Airway Resistance

Rhinomanometry is an objective method to measure nasal airway resistance in a clinical setting.

Objective: To quantify the effect of chlorphenamine on nasal obstruction.

Procedure (Active Anterior Rhinomanometry):

-

Patient Preparation: The patient should be rested and in a comfortable, upright position. The patient should refrain from using nasal decongestants before the measurement.

-

Equipment Setup: A rhinomanometer with a face mask and pressure-sensing tubes is used.

-

Measurement:

-

The face mask is placed securely over the patient's nose and mouth.

-

One nostril is occluded with a piece of tape that has a pressure-sensing tube attached.

-

The patient is instructed to breathe normally through the unoccluded nostril.

-

The instrument simultaneously measures the airflow through the open nostril and the pressure gradient between the nasopharynx (via the occluded nostril) and the anterior naris.

-

The procedure is repeated for the other nostril.

-

-

Data Analysis: Nasal airway resistance (NAR) is calculated using Ohm's law for each nostril (NAR = ΔP/V̇, where ΔP is the pressure difference and V̇ is the airflow). The total NAR is then calculated. Measurements are typically taken before and after treatment with chlorpheniramine to assess its decongestant effect.

Conclusion

Chlorphenamine remains a relevant and effective therapeutic agent for the management of respiratory symptoms driven by histamine release. Its well-characterized mechanism of H1-receptor antagonism, coupled with extensive clinical experience, supports its continued use. This technical guide provides a consolidated resource of quantitative data and detailed methodologies to aid researchers and drug development professionals in their understanding and further investigation of chlorphenamine and the broader class of H1-antihistamines. Future research may focus on leveraging the known properties of chlorphenamine to develop novel formulations with improved side-effect profiles or to explore its potential in other inflammatory respiratory conditions.

References

- 1. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A Randomized Controlled Pilot Trial to Test the Efficacy of Intranasal Chlorpheniramine Maleate With Xylitol for the Treatment of Allergic Rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sma.org [sma.org]

- 8. ovid.com [ovid.com]

Preclinical Toxicity Profile of the Hexapneumine Combination: An In-Depth Technical Guide

Disclaimer: This document summarizes publicly available preclinical toxicity data for the individual active pharmaceutical ingredients of the Hexapneumine combination: pholcodine, chlorphenamine maleate (B1232345), and biclotymol (B1666978). No preclinical toxicity studies on the specific "this compound" combination product were identified in the public domain. The information provided is intended for researchers, scientists, and drug development professionals and should not be interpreted as a comprehensive safety assessment of the final medicinal product.

Executive Summary

This compound is a combination syrup indicated for the symptomatic treatment of dry cough, containing pholcodine (an antitussive), chlorphenamine maleate (an antihistamine), and biclotymol (an antiseptic). A comprehensive review of publicly available literature reveals a significant lack of preclinical toxicity data for the specific combination of these three active ingredients. Preclinical data for the individual components are varied, with a notable amount of information available for chlorphenamine maleate, limited qualitative information for pholcodine, and a scarcity of data for biclotymol. This guide provides a structured overview of the available preclinical safety information for each component.

Pholcodine

Pholcodine is an opioid cough suppressant. The majority of recent safety concerns and regulatory actions surrounding pholcodine are related to a clinical risk of anaphylaxis to neuromuscular blocking agents (NMBAs) used in general anesthesia, rather than direct findings from traditional preclinical toxicity studies[1][2][3][4][5].

Preclinical Profile Summary:

-

General Toxicity: Preclinical studies have indicated that pholcodine generally has a safer profile than codeine. However, in animal models, it has been observed to have more pronounced depressant effects on the respiratory and cardiovascular systems, an effect not typically seen in humans at therapeutic doses[6].

-

Pharmacological Effects (Preclinical): Some animal studies have noted several pharmacological effects, including the induction of histamine (B1213489) release, as well as anti-histaminic, anti-acetylcholinic, anti-convulsant, and mild tranquilizing actions[7].

-

Addiction Liability: Pholcodine is reported to be devoid of addiction liability in humans[6].

-

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: No specific preclinical studies on the genotoxicity, carcinogenicity, or reproductive toxicity of pholcodine were identified in the reviewed literature.

Chlorphenamine Maleate

Chlorphenamine maleate is a first-generation antihistamine. A reasonable amount of preclinical toxicity data is available for this compound, including acute toxicity, genotoxicity, and carcinogenicity studies.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for chlorphenamine maleate in various animal species.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 118 - 306 mg/kg | [1][3][4] |

| Rat | Subcutaneous | 365 mg/kg | [1][7] |

| Rat | Intraperitoneal | 89 mg/kg | [1] |

| Mouse | Oral | 121 - 130 mg/kg | [1][4] |

| Mouse | Subcutaneous | 104 mg/kg | [1] |

| Mouse | Intraperitoneal | 73 - 76.7 mg/kg | [1][7] |

| Mouse | Intravenous | 20 - 26.1 mg/kg | [1] |

| Guinea Pig | Oral | 265 mg/kg | [1] |

| Guinea Pig | Subcutaneous | 101 mg/kg | [1] |

| Guinea Pig | Intravenous | 68 mg/kg | [1] |

| Dog | Intravenous | 97.6 mg/kg | [1] |

| Rabbit | Dermal | 365 mg/kg | [6] |

Genotoxicity

-

Ames Test: Chlorphenamine maleate was reported to be non-mutagenic in the Salmonella typhimurium reverse mutation assay (Ames test) with and without metabolic activation[5][8].

-

In Vitro Mammalian Cell Assays: In Chinese hamster ovary (CHO) cells, chlorphenamine maleate induced a weak but reproducible increase in sister-chromatid exchanges without metabolic activation. Chromosomal aberrations were induced at high concentrations, but only in the presence of a metabolic activation system[5][8]. An in vitro study on human peripheral blood lymphocytes suggested that high concentrations of chlorphenamine could induce genotoxicity, potentially through oxidative stress[9][10].

-

In Vivo Assays: No significant evidence of genotoxicity was observed in in vivo micronucleus tests in mice and rats[11].

Carcinogenicity

-

Two-year gavage studies were conducted by the National Toxicology Program (NTP) in F344/N rats and B6C3F1 mice. Under the conditions of these studies, there was no evidence of carcinogenic activity for chlorpheniramine (B86927) maleate in male or female rats or mice[8][12][13].

Reproductive and Developmental Toxicity

-

Fertility: Reproduction studies in rats and mice did not show any evidence of impaired fertility[3]. There is no evidence to suggest that chlorphenamine reduces fertility in humans[14].

-

Developmental Toxicity: In a study on guinea pigs, a No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity was established at 10 mg/kg body weight, while maternal toxicity was observed at 100-200 mg/kg[2]. Reproduction studies in rats and mice did not reveal any teratogenic effects[3].

Biclotymol

Biclotymol is a phenolic antiseptic. There is a significant lack of publicly available preclinical toxicity data for this compound.

Preclinical Profile Summary:

-

Pharmacological Effects (Preclinical): Preclinical studies have demonstrated that biclotymol possesses marked antibacterial efficacy, along with anti-inflammatory and analgesic properties[15][16][17].

-

Quantitative and Systemic Toxicity Data: No specific quantitative data (e.g., LD50, NOAEL) or detailed reports from systemic preclinical toxicity studies (acute, sub-chronic, chronic), genotoxicity, carcinogenicity, or reproductive toxicity studies were identified in the reviewed literature.

Preclinical Toxicity of the this compound Combination

No preclinical toxicity studies for the specific combination of pholcodine, chlorphenamine maleate, and biclotymol as formulated in this compound were found in the public domain. The assessment of the preclinical safety of a combination product typically involves dedicated studies to evaluate potential additive or synergistic toxicities of the components. In the absence of such data, a definitive preclinical toxicity profile for the this compound combination cannot be established.

Conclusion

The available preclinical toxicity data for the components of this compound are incomplete. While a reasonable amount of data exists for chlorphenamine maleate, which shows no evidence of carcinogenicity and provides some information on genotoxicity and reproductive toxicity, there is a significant lack of quantitative and detailed preclinical safety data for pholcodine and biclotymol. Crucially, there is no available information on the preclinical toxicity of the combination of these three active ingredients. Therefore, a comprehensive preclinical toxicity profile of the this compound combination cannot be constructed based on publicly available information. Further studies would be required to fully characterize the preclinical safety of this specific combination product.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. msd.com [msd.com]

- 3. cdn.pfizer.com [cdn.pfizer.com]

- 4. spectrumrx.com [spectrumrx.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Study of Chlorpheniramine-induced Genotoxicity in Human Peripheral Blood Lymphocytes - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]

- 10. ICI Journals Master List [journals.indexcopernicus.com]

- 11. Chlorpheniramine maleate (113-92-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 12. NTP Toxicology and Carcinogenesis Studies of Chlorpheniramine Maleate (CAS No. 113-92-8) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Pregnancy, breastfeeding and fertility while taking chlorphenamine - NHS [nhs.uk]

- 15. researchgate.net [researchgate.net]

- 16. Role of biclotymol-based products in the treatment of infectious sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. europeanreview.org [europeanreview.org]

The Synergistic Rationale for Combining Opioid Antitussives with Antihistamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of opioid antitussives and antihistamines has been a long-standing therapeutic strategy for the symptomatic relief of cough. This technical guide delves into the core scientific rationale underpinning this combination, exploring the neuropharmacological mechanisms of action, potential for synergistic effects, and the experimental methodologies used to evaluate efficacy. While direct clinical evidence quantifying synergy is limited, a strong theoretical basis for this combination is supported by our understanding of the distinct yet complementary pathways through which these two drug classes modulate the cough reflex. This guide provides a comprehensive overview of the central and peripheral mechanisms, detailed experimental protocols for preclinical assessment, and a review of the available clinical data.

Introduction: The Unmet Need in Cough Treatment

Cough is a vital protective reflex, yet in its chronic or excessive forms, it can be debilitating.[1] Opioid antitussives, such as codeine, have historically been the gold standard for cough suppression due to their central nervous system activity.[1] However, their utility is often limited by side effects including sedation, constipation, and the potential for abuse.[2] First-generation antihistamines are also known to possess antitussive properties, particularly in cough associated with allergic conditions.[3] The combination of these two classes of drugs is predicated on the hypothesis that they act on different components of the cough reflex arc, potentially leading to a synergistic or additive therapeutic effect, which may allow for lower, better-tolerated doses of the opioid component.

Mechanisms of Action

Opioid Antitussives: Central Suppression of the Cough Reflex

Opioid antitussives primarily exert their effect by acting on the central nervous system (CNS).[4] The cough reflex is a complex process coordinated by a "cough center" within the medulla oblongata of the brainstem, with the nucleus tractus solitarius (NTS) playing a crucial role in integrating afferent signals from cough receptors in the airways.[5]

Opioids, such as codeine and its active metabolite morphine, are agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] In the NTS, activation of presynaptic MORs on the terminals of vagal afferent nerves inhibits the release of excitatory neurotransmitters like glutamate.[6] Postsynaptically, MOR activation on NTS neurons leads to hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of adenylyl cyclase, which reduces neuronal excitability.[7] This overall dampening of neuronal activity within the cough center elevates the threshold for initiating the cough reflex.

Antihistamines: A Multifaceted Role in Cough Suppression

First-generation antihistamines, such as promethazine (B1679618) and diphenhydramine, are inverse agonists of the histamine (B1213489) H1 receptor, another GPCR. Their role in cough suppression is thought to be multifactorial:

-

Peripheral Effects: In the context of allergic cough, histamine released from mast cells can sensitize sensory nerve endings in the airways. Antihistamines block this action, reducing the afferent signals to the CNS.

-

Central Sedative Effects: First-generation antihistamines readily cross the blood-brain barrier and can cause sedation, which may contribute to a reduction in coughing, particularly at night. However, studies have suggested that the antitussive effect is not solely due to sedation.[8]

-

Central Anticholinergic and Other Receptor Actions: Many first-generation antihistamines also have anticholinergic properties, which can reduce mucus secretion and may have central effects on the cough reflex.

-

Direct Central Antitussive Action: There is evidence to suggest a direct central antitussive effect of some antihistamines. Histamine H1 receptors are present in the NTS, and their modulation could influence the excitability of the cough network.[9][10]

The Rationale for Synergy

The combination of an opioid antitussive and an antihistamine is rationalized by their distinct but potentially complementary mechanisms of action:

-

Dual Central Suppression: Opioids directly suppress the central cough-generating network in the medulla via MOR activation. Antihistamines may exert a parallel suppressive effect within the same region through modulation of H1 receptors and other neurotransmitter systems.

-

Peripheral and Central Action: Antihistamines can reduce the peripheral sensitization of cough receptors by blocking the effects of histamine, thereby decreasing the afferent input to the CNS. This is complemented by the central dampening effect of the opioid.

-

Potential for Dose Reduction: By targeting the cough reflex through two different mechanisms, it may be possible to achieve a desired level of cough suppression with lower doses of each component, potentially reducing the incidence and severity of side effects, particularly those associated with opioids.

Preclinical Evaluation of Antitussive Synergy

Experimental Models of Cough

Detailed Experimental Protocol: Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the antitussive efficacy of an opioid, an antihistamine, and their combination.

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Apparatus: A whole-body plethysmograph is used to house the conscious, unrestrained guinea pig. The chamber is connected to a nebulizer for the delivery of the tussive agent and a pressure transducer to detect the pressure changes associated with coughing. An audio recording system is also used to identify the characteristic sound of a cough.

Procedure:

-

Acclimatization: Animals are acclimatized to the plethysmograph chamber for at least 15 minutes before the start of the experiment.

-

Baseline Cough Response: A baseline cough response is established by exposing the animals to an aerosol of capsaicin (B1668287) (e.g., 30 µM) for a fixed period (e.g., 5 minutes) and counting the number of coughs during and for a short period after the exposure.

-

Drug Administration: Animals are pre-treated with the vehicle, the opioid (e.g., codeine, intraperitoneally or orally), the antihistamine (e.g., promethazine, intraperitoneally or orally), or the combination of the two drugs at various doses.

-

Cough Challenge: At a predetermined time after drug administration (e.g., 30-60 minutes), the animals are re-challenged with the capsaicin aerosol.

-

Data Analysis: The number of coughs post-treatment is compared to the baseline response. The percentage inhibition of cough is calculated for each dose and treatment group. Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal effect) is determined for each drug and the combination.

Assessing Synergy: Isobolographic Analysis

To determine if the interaction between the opioid and the antihistamine is synergistic, additive, or antagonistic, isobolographic analysis can be employed.

Methodology:

-

Dose-Response Curves: Generate dose-response curves and calculate the ED50 for each drug administered alone.

-

Isobologram Construction: Plot the ED50 of the opioid on the x-axis and the ED50 of the antihistamine on the y-axis. A straight line connecting these two points represents the line of additivity.

-

Combination Testing: Test the combination of the two drugs in a fixed ratio (e.g., based on their ED50 values) and determine the ED50 of the combination.

-